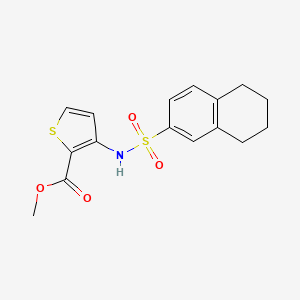
4-methoxy-2,5-dioxo-2,5-dihydro-1H-pyrrole-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methoxy-2,5-dioxo-2,5-dihydro-1H-pyrrole-3-carbonitrile is an organic compound that belongs to the class of maleimides. Maleimides are known for their reactivity and are often used in various chemical reactions and applications. The presence of the cyano and methoxy groups in this compound makes it unique and potentially useful in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-methoxy-2,5-dioxo-2,5-dihydro-1H-pyrrole-3-carbonitrile typically involves the reaction of maleic anhydride with methoxyamine to form 3-methoxymaleimide. This intermediate is then reacted with cyanogen bromide to introduce the cyano group, resulting in the formation of this compound. The reaction conditions usually involve the use of organic solvents and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety. The use of automated reactors and continuous flow systems could enhance the efficiency of the production process.
化学反応の分析
Types of Reactions: 4-methoxy-2,5-dioxo-2,5-dihydro-1H-pyrrole-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can convert the cyano group to other functional groups such as amines.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically in the presence of a base.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines.
科学的研究の応用
4-methoxy-2,5-dioxo-2,5-dihydro-1H-pyrrole-3-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound can be used in the modification of biomolecules, such as proteins, due to its reactivity with thiol groups.
Industry: Used in the production of polymers and other materials with specific properties.
作用機序
The mechanism of action of 4-methoxy-2,5-dioxo-2,5-dihydro-1H-pyrrole-3-carbonitrile involves its reactivity with nucleophiles, particularly thiol groups. This reactivity allows it to form covalent bonds with biomolecules, potentially altering their function. The cyano group can also participate in various chemical reactions, contributing to the compound’s versatility.
類似化合物との比較
2-Cyano-3-methylmaleimide: Similar structure but with a methyl group instead of a methoxy group.
3-Methoxymaleimide: Lacks the cyano group, making it less reactive in certain applications.
2-Cyano-3-phenylmaleimide: Contains a phenyl group, which can influence its reactivity and applications.
Uniqueness: 4-methoxy-2,5-dioxo-2,5-dihydro-1H-pyrrole-3-carbonitrile is unique due to the presence of both the cyano and methoxy groups, which provide a balance of reactivity and stability. This makes it a versatile compound for various applications in chemistry, biology, and industry.
特性
分子式 |
C6H4N2O3 |
|---|---|
分子量 |
152.11 g/mol |
IUPAC名 |
4-methoxy-2,5-dioxopyrrole-3-carbonitrile |
InChI |
InChI=1S/C6H4N2O3/c1-11-4-3(2-7)5(9)8-6(4)10/h1H3,(H,8,9,10) |
InChIキー |
XKTFDGGIKAYJEJ-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=O)NC1=O)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Methyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine](/img/structure/B8671089.png)







![(2S)-2-cyclopentyl-2-[(methoxycarbonyl)amino]acetic acid](/img/structure/B8671133.png)

![3-Methyl-5-[4-(methylsulfonyl)benzyl]-1,2,4-oxadiazole](/img/structure/B8671154.png)


![2-Propanol, 1-chloro-3-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B8671176.png)
